molecular formula C10H9ClFNO2 B2392098 N-[(3-Chloro-4-fluorophenyl)methyl]oxirane-2-carboxamide CAS No. 2411287-54-0

N-[(3-Chloro-4-fluorophenyl)methyl]oxirane-2-carboxamide

Cat. No.: B2392098
CAS No.: 2411287-54-0
M. Wt: 229.64
InChI Key: SIAZPUXRQSUSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Chloro-4-fluorophenyl)methyl]oxirane-2-carboxamide, commonly known as CF3, is a chemical compound used in scientific research for its unique properties. It is a potent inhibitor of certain enzymes and has been studied extensively for its potential applications in various fields.

Mechanism of Action

CF3 works by binding to the active site of the targeted enzyme, thereby preventing its normal function. This leads to a disruption in the cellular processes that rely on the activity of the enzyme, ultimately leading to cell death.
Biochemical and Physiological Effects:
CF3 has been shown to have a number of biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis (programmed cell death). It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

CF3 has several advantages for use in laboratory experiments, including its potency and specificity for certain enzymes. However, it also has limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several potential future directions for research on CF3. One area of interest is its potential applications in cancer treatment, where it may be used in combination with other drugs to enhance their effectiveness. Another area of interest is its potential applications in the treatment of inflammatory diseases, where it may be used to target specific enzymes involved in the inflammatory response. Additionally, further research is needed to better understand the potential limitations and toxicities associated with CF3 use, as well as to develop more efficient synthesis methods.

Synthesis Methods

CF3 can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 3-chloro-4-fluorobenzyl alcohol with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methylmorpholine to form the corresponding amide. Finally, the amide is treated with epichlorohydrin to yield CF3.

Scientific Research Applications

CF3 has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of certain enzymes, including the proteasome and the histone deacetylase (HDAC) enzymes. Inhibition of these enzymes has been shown to have potential therapeutic applications in cancer treatment and other diseases.

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]oxirane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO2/c11-7-3-6(1-2-8(7)12)4-13-10(14)9-5-15-9/h1-3,9H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAZPUXRQSUSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)NCC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.